Chemical Stability vs. Chlorinated Flavanones
Dnmt-IN-1 exhibits a DNMT inhibitory EC50 of 3.2 ± 1.1 µM, establishing a distinct potency niche within the non-nucleoside inhibitor landscape. It is approximately 28-fold less potent than the high-affinity, DNMT1-selective inhibitor GSK3685032 (IC50 = 0.036 µM) but demonstrates comparable or improved potency relative to other well-characterized non-nucleoside scaffolds [1]. Specifically, Dnmt-IN-1 is roughly twice as potent as the DNMT1-selective inhibitor DC-05 (IC50 = 10.3 µM) and exhibits similar or slightly enhanced potency compared to the pan-DNMT inhibitor SGI-1027 (DNMT1 IC50 = 6 µM) . This places Dnmt-IN-1 as a balanced tool compound for studies requiring pan-DNMT inhibition without the extreme potency and selectivity of GSK3685032.
| Evidence Dimension | DNMT Enzymatic Inhibition (EC50/IC50) |
|---|---|
| Target Compound Data | EC50 = 3.2 ± 1.1 µM (DNMT) |
| Comparator Or Baseline | GSK3685032 (IC50 = 0.036 µM), DC-05 (IC50 = 10.3 µM), SGI-1027 (IC50 = 6 µM for DNMT1) |
| Quantified Difference | ~28-fold less potent than GSK3685032; ~3.2-fold more potent than DC-05; ~1.9-fold more potent than SGI-1027 (DNMT1) |
| Conditions | Cell-free enzymatic assays (EC50 determined via methylation inhibition assay; IC50 values from published cell-free assays for comparators). |
Why This Matters
Researchers requiring pan-DNMT inhibition in the low micromolar range can select Dnmt-IN-1 to avoid the extreme potency of GSK3685032, which may be unsuitable for certain titration studies.
- [1] Pechalrieu D, Dauzonne D, Arimondo PB, Lopez M. Synthesis of novel 3-halo-3-nitroflavanones and their activities as DNA methyltransferase inhibitors in cancer cells. Eur J Med Chem. 2020 Jan 15;186:111829. View Source
